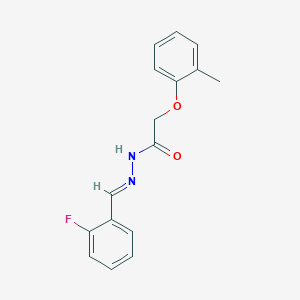
N'-(2-fluorobenzylidene)-2-(2-methylphenoxy)acetohydrazide
説明
N'-(2-fluorobenzylidene)-2-(2-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C15H14FNO2 It is known for its unique structure, which includes a fluorophenyl group and a methylphenoxy group
特性
CAS番号 |
321966-90-9 |
|---|---|
分子式 |
C16H15FN2O2 |
分子量 |
286.3g/mol |
IUPAC名 |
N-[(E)-(2-fluorophenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H15FN2O2/c1-12-6-2-5-9-15(12)21-11-16(20)19-18-10-13-7-3-4-8-14(13)17/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
InChIキー |
SDXFAEHJAIXZEL-VCHYOVAHSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=C2F |
異性体SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC=C2F |
正規SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=C2F |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-fluorobenzylidene)-2-(2-methylphenoxy)acetohydrazide typically involves the reaction of 2-fluorobenzaldehyde with 2-(2-methylphenoxy)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a controlled temperature. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques. The choice of reagents, catalysts, and solvents is crucial to ensure the efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
N'-(2-fluorobenzylidene)-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl oxides, while reduction could produce fluorophenyl amines.
科学的研究の応用
N'-(2-fluorobenzylidene)-2-(2-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.
Medicine: It is investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound is explored for its use in the development of new materials, coatings, and other industrial applications.
作用機序
The mechanism of action of N'-(2-fluorobenzylidene)-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical processes and cellular functions. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
- N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide
- 2-Fluoro-N-(4-methylphenyl)acetamide
- N-(4-fluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
Uniqueness
N'-(2-fluorobenzylidene)-2-(2-methylphenoxy)acetohydrazide is unique due to its specific combination of fluorophenyl and methylphenoxy groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


